molecular formula C64H106N22O21 B013104 Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly CAS No. 81156-93-6

Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly

Número de catálogo B013104
Número CAS: 81156-93-6
Peso molecular: 1519.7 g/mol
Clave InChI: KEOPTZKJOKJEIM-VDNREOAASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción



  • The peptide consists of 13 amino acids: Arginine (Arg), Leucine (Leu), Isoleucine (Ile), Glutamic acid (Glu), Aspartic acid (Asp), Alanine (Ala), Tyrosine (Tyr), and Glycine (Gly).

  • It is a linear sequence of amino acids, often found in biological systems.





  • Synthesis Analysis



    • The peptide can be synthesized using solid-phase peptide synthesis (SPPS) or other chemical methods.

    • SPPS involves stepwise addition of protected amino acids to a growing peptide chain anchored on a solid support.





  • Molecular Structure Analysis



    • The molecular formula is C64H106N22O21.

    • The peptide has a molecular weight of approximately 1519.66 g/mol.

    • The three-letter abbreviations for the amino acids are: Arg, Leu, Ile, Glu, Asp, Ala, Tyr, and Gly.





  • Chemical Reactions Analysis



    • The peptide can participate in various chemical reactions, including hydrolysis, amidation, and oxidation.

    • It may serve as a substrate for protein tyrosine kinases.





  • Physical And Chemical Properties Analysis



    • Solubility: The peptide’s solubility depends on the solvent and pH.

    • Stability: It may be susceptible to enzymatic degradation.

    • Charge: The peptide carries a net charge based on its amino acid composition.




  • Aplicaciones Científicas De Investigación

    Use in Biochemistry and Molecular Biology

    The peptide sequence “Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly” has been mentioned in the context of biochemistry and molecular biology . It is part of the complete amino acid sequence of a membrane receptor for glycoproteins, specifically the chicken hepatic lectin .

    Method of Application

    The complete amino acid sequence of the chicken hepatic lectin was established by analysis of peptides generated by chemical cleavage at methionine or tryptophan residues . Larger BrCN fragments were further digested with trypsin, chymotrypsin, and clostripain . All sequences were determined by automated sequential Edman degradation .

    Results or Outcomes

    The sequence is the first step toward elucidating the role of the chicken hepatic lectin as a receptor for selective endocytosis . This lectin is involved in the clearance of glycoproteins from circulation .

    Use in Pharmaceutical Research

    The peptide sequence “Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly” is available for purchase from biochemical suppliers, indicating its use in pharmaceutical research .

    Safety And Hazards



    • No specific safety hazards are associated with this peptide.

    • Standard laboratory precautions should be followed during handling.




  • Direcciones Futuras



    • Investigate its role in cellular signaling pathways.

    • Explore potential therapeutic applications.




    Propiedades

    IUPAC Name

    (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C64H106N22O21/c1-8-31(4)49(86-60(106)42(26-30(2)3)83-55(101)39(14-11-25-74-64(70)71)81-53(99)37(65)12-9-23-72-62(66)67)61(107)82-41(20-22-46(90)91)57(103)85-44(28-47(92)93)59(105)78-34(7)52(98)80-40(19-21-45(88)89)56(102)84-43(27-35-15-17-36(87)18-16-35)58(104)77-32(5)50(96)76-33(6)51(97)79-38(13-10-24-73-63(68)69)54(100)75-29-48(94)95/h15-18,30-34,37-44,49,87H,8-14,19-29,65H2,1-7H3,(H,75,100)(H,76,96)(H,77,104)(H,78,105)(H,79,97)(H,80,98)(H,81,99)(H,82,107)(H,83,101)(H,84,102)(H,85,103)(H,86,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KEOPTZKJOKJEIM-VDNREOAASA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C64H106N22O21
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    1519.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly

    CAS RN

    81156-93-6
    Record name Arginyl-arginyl-leucyl-isoleucyl-glutamyl-aspartyl-alanyl-glutamyl-tyrosyl-alanyl-alanyl-arginyl-glycine
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081156936
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    Citations

    For This Compound
    122
    Citations
    AW Thurston Jr, SD Shukla - Biochemical and biophysical research …, 1992 - Elsevier
    … of membranes isolated from A43 1 cells with EGF caused a 2-3 fold increase in phosphorylation of a synthetic peptide (Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly) which is a …
    S Horikoshi, T Nakamura, M Kawaguchi… - Journal of Molecular …, 2015 - Elsevier
    … in existing PCR tubes so as to achieve high reproducibility and precise thermal control in our examination of the proteolysis of the Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly …
    DH Walker, D Kuppuswamy, A Visvanathan… - Biochemistry, 1987 - ACS Publications
    … specificity ofaffinity-purified insulinreceptor/kinase, hydroxyamino acid containing analogues of the synthetic peptide substrate Arg-Arg-Leu-Ile-Glu-AspAla-Glu-Tyr-Ala-Ala-Arg-Gly were …
    Number of citations: 47 0-pubs-acs-org.brum.beds.ac.uk
    JW Sparks, DL Brautigan - Journal of Biological Chemistry, 1985 - Elsevier
    … Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly, were … Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu- Tyr-Ala-Ala-Arg-Gly, were … Arg-Arg-Leu-Ile- Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly; [Va15]…
    JH Till, RS Annan, SA Carr, WT Miller - Journal of Biological Chemistry, 1994 - ASBMB
    … been carried out on the nonreceptor tyrosine kinase v-Abl using a peptide library based on the v-Src autophosphorylation site (Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly). …
    Number of citations: 111 www.jbc.org
    CY Zhu, SD Shukla - Life sciences, 1993 - Elsevier
    … To assay the tyrosine kinase activity, we used a 13 amino acid synthetic peptide (Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-ArgGly) which contains sequences similar to the …
    SE Tollefsen, RM Stoszek, K Thompson - Biochemistry, 1991 - ACS Publications
    … Both IGF I receptor dimers and tetramers exhibit similar kinase activities using the synthetic substrate Arg-ArgLeu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly, indicating that the failure to …
    Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
    JE Casnellie, ML Harrison, LJ Pike… - Proceedings of the …, 1982 - National Acad Sciences
    … Thus, this new peptide had the sequence Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly. The second peptide, like SRC-peptide, was phosphorylated by the Triton X-100 …
    Number of citations: 317 www.pnas.org
    LJ Pike, AT Eakes, EG Krebs - Journal of Biological Chemistry, 1986 - Elsevier
    … The purified kinase exhibited a specific activity of 300 nmol/min/mg of protein at 30 “C using the synthetic peptide, Arg-ArgLeu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly, …
    DL Mason, ML Harrison, RL Geahlen - Biochimica et Biophysica Acta (BBA) …, 1985 - Elsevier
    … The phosphorylation of other substrates such as casein or the RR-SRC peptide (Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly) by the tyrosine protein kinase was less sensitive …

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.